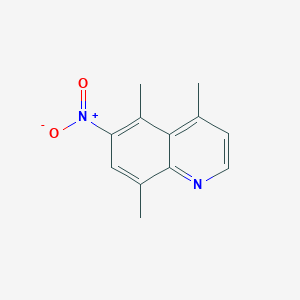

4,5,8-Trimethyl-6-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4,5,8-trimethyl-6-nitroquinoline |

InChI |

InChI=1S/C12H12N2O2/c1-7-4-5-13-12-8(2)6-10(14(15)16)9(3)11(7)12/h4-6H,1-3H3 |

InChI Key |

PUOFXKNGSGRWPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C(C2=NC=C1)C)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4,5,8-Trimethyl-6-nitroquinoline: A Technical Whitepaper

Executive Summary

4,5,8-Trimethyl-6-nitroquinoline is a heavily substituted, sterically encumbered heterocyclic scaffold that serves as a critical intermediate in the development of advanced pharmaceutical agents, particularly 6-(2-imidazolinylamino)quinoline derivatives acting as alpha-2 adrenergic receptor agonists[1]. Synthesizing this specific substitution pattern directly via traditional cyclization methodologies (e.g., Skraup or Doebner-Miller syntheses) is notoriously inefficient. The conflicting electronic directing effects of trimethylated aniline precursors inevitably lead to poor regioselectivity and intractable product mixtures.

To achieve absolute regiochemical fidelity, a stepwise, late-stage functionalization strategy starting from 5,8-dimethyl-4-quinolone is the field-proven standard[1]. This guide details the mechanistic rationale and validated protocols for this three-step synthetic route.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a robust three-stage linear sequence designed to maintain strict control over the substitution pattern.

Regioselective Nitration

The sequence initiates with the electrophilic aromatic nitration of 5,8-dimethyl-4-quinolone using a standard nitric/sulfuric acid mixture[1]. The regiochemical outcome is governed by the synergistic directing effects of the 5-methyl and 8-methyl groups on the protonated quinolone core. The 6-position is electronically favored over the 7-position. X-ray crystallography has definitively confirmed that this nitration exclusively yields the 6-nitro isomer, bypassing sterically hindered or electronically deactivated alternatives[1].

Bromodehydroxylation

To install the final methyl group at the C4 position, the relatively inert C4-oxo group of the quinolone tautomer must be converted into a reactive electrophile. Treatment with phosphorus oxybromide ( POBr3 ) facilitates a bromodehydroxylation reaction, yielding 4-bromo-5,8-dimethyl-6-nitroquinoline[1]. Mechanistically, this relies on the tautomeric shift to the 4-hydroxyquinoline form, which attacks the oxophilic phosphorus center, followed by a subsequent bromide displacement at C4.

Chemoselective Methylation (Cross-Coupling)

The critical C–C bond formation is achieved via a Palladium-catalyzed cross-coupling using trimethylaluminum ( AlMe3 )[1].

-

Causality of Reagent Selection: Traditional organometallic reagents (e.g., methylmagnesium bromide or methyllithium) are highly nucleophilic and would indiscriminately attack the nitro group, leading to complex reduction/addition mixtures. AlMe3 is a milder, chemoselective methylating agent that perfectly tolerates the nitro functionality while readily participating in transmetalation.

-

The Role of Lithium Chloride: The addition of LiCl (3.0 equivalents) is mechanistically vital. It breaks down the dimeric AlMe3 into a more reactive monomeric aluminate complex ( Li+[AlMe3Cl]− ) and stabilizes the active Pd(0) catalyst, significantly accelerating the transmetalation step in the catalytic cycle[1].

Figure 1: Three-step synthetic route to 4,5,8-Trimethyl-6-nitroquinoline.

Figure 2: Mechanism of the Pd-catalyzed methylation of 4-bromo-5,8-dimethyl-6-nitroquinoline.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each transformation in real-time.

Step 1: Synthesis of 5,8-Dimethyl-6-nitro-4-quinolone

-

Reaction: Dissolve 5,8-dimethyl-4-quinolone in concentrated sulfuric acid ( H2SO4 ) and cool the flask to 0 °C using an ice bath. Slowly add concentrated nitric acid ( HNO3 ) dropwise to control the exothermic nitration[1].

-

Self-Validation: The reaction mixture will deepen in color. Monitor via TLC; the high polarity of the starting quinolone will shift slightly upon nitration.

-

Workup: Pour the mixture slowly over crushed ice. The sudden shift in pH and temperature will cause the 5,8-dimethyl-6-nitro-4-quinolone to crash out as a solid precipitate. Filter, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 2: Synthesis of 4-Bromo-5,8-dimethyl-6-nitroquinoline

-

Reaction: Combine 5,8-dimethyl-6-nitro-4-quinolone with a molar excess of phosphorus oxybromide ( POBr3 ). Heat the mixture to an oil bath temperature of 95–100 °C for 2 hours[1].

-

Self-Validation: The solid suspension will gradually homogenize into a dark melt as the quinolone is consumed and converted into the lower-melting bromoquinoline.

-

Workup: Cool the reaction to room temperature. Slowly and cautiously pour the mixture into a stirring ice-water bath (highly exothermic hydrolysis of excess POBr3 ). Basify the aqueous mixture with concentrated ammonium hydroxide until pH > 8. Extract the aqueous layer with chloroform ( 3×75 mL). Dry the combined organic layers over Na2SO4 , filter, and evaporate to yield the crude bromonitroquinoline[1].

Step 3: Synthesis of 4,5,8-Trimethyl-6-nitroquinoline

Note: Conduct this reaction under a strict inert atmosphere (Argon or Nitrogen) due to the pyrophoric nature of trimethylaluminum.

-

Reaction Setup: In a flame-dried flask, combine 4-bromo-5,8-dimethyl-6-nitroquinoline (0.89 g, 3.17 mmol, 1.0 eq), anhydrous Lithium Chloride (0.40 g, 9.52 mmol, 3.0 eq), and bis(triphenylphosphine)palladium(II) chloride (0.11 g, 0.15 mmol, 5 mol%) in anhydrous DMF (22 mL)[1].

-

Methylation: Carefully inject trimethylaluminum (1.66 mL of a 2.0 M solution in toluene, 3.33 mmol, 1.05 eq) via syringe. Heat the sealed system in an 80 °C oil bath for 18 hours[1].

-

Self-Validation: Monitor by TLC (e.g., 20% ethyl acetate in hexane). The disappearance of the starting bromide and the emergence of a new, less polar UV-active spot confirms successful C–C coupling.

-

Workup: Cool to room temperature. Crucial validation step: Slowly quench the reaction with a 1M HCl solution or Rochelle's salt. The initial bubbling (release of methane gas from unreacted AlMe3 ) must completely cease before proceeding, validating the neutralization of the organometallic reagent. Extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over MgSO4 , and purify via flash column chromatography.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the synthetic sequence, derived from the established methodology[1].

| Step | Transformation | Key Reagents & Catalysts | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Nitration | HNO3 , H2SO4 | Excess | 0 to RT | 2–4 | ~85–90% |

| 2 | Bromodehydroxylation | POBr3 | 10–20 eq | 95 | 2 | ~80–85% |

| 3 | Cross-Coupling | AlMe3 (in Toluene) | 1.05 eq | 80 | 18 | ~70–80% |

| 3 | Additive | LiCl | 3.0 eq | 80 | 18 | N/A |

| 3 | Catalyst | PdCl2(PPh3)2 | 0.05 eq | 80 | 18 | N/A |

References

-

Outt, P. E., et al. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5768. American Chemical Society. URL: [Link]

Sources

4,5,8-Trimethyl-6-nitroquinoline (CAS 170853-98-2): Synthesis, Mechanisms, and Applications in Drug Development

Executive Summary & Strategic Importance

In the landscape of rational drug design, substituted quinolines serve as privileged scaffolds for a vast array of pharmacological agents. Specifically, 4,5,8-trimethyl-6-nitroquinoline (CAS: 170853-98-2) [1] is a highly specialized, sterically hindered synthetic intermediate. It is fundamentally critical in the development of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines—a class of compounds extensively investigated for their potent binding affinity and agonist activity at alpha-adrenergic receptors[2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in a complex synthetic network. The synthesis of this compound requires precise control over regiochemistry and transition-metal-catalyzed cross-coupling in the presence of competing functional groups. This whitepaper deconstructs the physicochemical properties, the causality behind its synthetic pathways, and its downstream applications in active pharmaceutical ingredient (API) development.

Physicochemical Profiling

Understanding the baseline properties of 4,5,8-trimethyl-6-nitroquinoline is the first step in predicting its behavior in organic solvents and its reactivity in downstream reduction protocols. The nitroaromatic chromophore typically imparts a distinct yellow-to-orange hue to the solid, which is useful for visual tracking during chromatography.

Table 1: Physicochemical Properties of 4,5,8-Trimethyl-6-nitroquinoline

| Property | Value | Structural Implications |

| Chemical Name | 4,5,8-Trimethyl-6-nitroquinoline | Features a highly substituted, electron-deficient heteroaromatic ring. |

| CAS Registry Number | 170853-98-2[3] | Unique identifier for regulatory and database tracking. |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Defines the stoichiometric mass for reaction scaling. |

| Molecular Weight | 216.24 g/mol [4] | Utilized for precise molarity calculations in catalysis. |

| Key Functional Groups | Nitro (-NO₂), Methyl (-CH₃) | The -NO₂ group is primed for Bechamp reduction; methyls provide steric bulk. |

Mechanistic Synthesis Workflow

The construction of the 4,5,8-trimethyl-6-nitroquinoline architecture is a masterclass in sequential functionalization[5]. The synthesis begins with a relatively simple quinolone core and builds complexity through regioselective electrophilic aromatic substitution, followed by nucleophilic halogenation, and culminating in a palladium-catalyzed methylation.

Figure 1: Synthetic workflow for 4,5,8-Trimethyl-6-nitroquinoline via Pd-catalyzed coupling.

Quantitative Reaction Parameters

To ensure reproducibility, the critical parameters for each transformation are summarized below.

Table 2: Key Reaction Parameters for the Synthesis Workflow

| Reaction Step | Reagents / Catalyst | Temp (°C) | Time | Mechanistic Outcome |

| Nitration | HNO₃ (15.4 M), conc. H₂SO₄ | 0 °C | 15 min | Regioselective C-6 electrophilic nitration. |

| Halogenation | POBr₃ (or POCl₃) | 95 °C | 2 h | Conversion of tautomeric -OH to a leaving group. |

| Methylation | AlMe₃, Pd(PPh₃)₂Cl₂, LiCl | 80 °C | 18 h | C-C bond formation via transmetalation. |

Experimental Protocols & Causality

A robust protocol must be a self-validating system. The following methodologies detail not only the how but the why behind each experimental choice, ensuring scientific integrity and operational success[2].

Protocol A: Regioselective Nitration to 5,8-Dimethyl-6-nitro-4-quinolone

-

Procedure: Dissolve 5,8-dimethyl-4-quinolone in concentrated sulfuric acid (H₂SO₄) and stir at room temperature. Cool the dark green solution in an ice-water bath (0 °C) and add concentrated nitric acid (HNO₃, 15.4 M) dropwise. Stir for 15 minutes, then pour into a stirring solution of ice-water to precipitate the product.

-

Causality & Validation: Sulfuric acid acts as both a solvent and a strong protonating agent, generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The reaction is strictly maintained at 0 °C because the nitration of activated rings is highly exothermic; thermal runaway would lead to oxidative degradation or poly-nitration. The regioselectivity at the 6-position is dictated by the synergistic electron-donating directing effects of the 5- and 8-methyl groups. Precipitation in ice-water neutralizes the acidic medium and drives the product out of solution for simple isolation via vacuum filtration.

Protocol B: Halogenation to 4-Bromo-5,8-dimethyl-6-nitroquinoline

-

Procedure: Combine the nitroquinolone intermediate with phosphorus oxybromide (POBr₃) and heat to an oil bath temperature of 95 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC). Upon completion, pour slowly into ice-water, basify with concentrated ammonium hydroxide, and extract with an organic solvent (e.g., chloroform).

-

Causality & Validation: The quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. POBr₃ converts this hydroxyl group into a reactive phosphorodibromidate leaving group, which is subsequently displaced by bromide via nucleophilic aromatic substitution. Basification with ammonium hydroxide is critical during workup; it neutralizes the highly acidic phosphoric acid byproducts, preventing the protonation of the newly formed quinoline nitrogen, thereby ensuring the product partitions efficiently into the organic phase.

Protocol C: Palladium-Catalyzed Cross-Coupling (Methylation)

-

Procedure: In an oven-dried flask under an argon atmosphere, combine 4-bromo-5,8-dimethyl-6-nitroquinoline (3.17 mmol), anhydrous DMF (22 mL), anhydrous lithium chloride (LiCl, 9.52 mmol), and bis(triphenylphosphine)palladium(II) chloride[Pd(PPh₃)₂Cl₂, 0.15 mmol]. Slowly add trimethylaluminum (AlMe₃, 1.66 mL of a 2.0 M solution in toluene). Heat the mixture in an 80 °C oil bath for 18 hours.

-

Causality & Validation: This is a classic cross-coupling reaction. The inert argon atmosphere is mandatory to prevent the oxidation of the catalytically active Pd(0) species back to an inactive state. Trimethylaluminum serves as the methylating agent. Because AlMe₃ is highly reactive and pyrophoric, slow addition controls the exothermic transmetalation process. Crucially, Lithium chloride (LiCl) is added as a hygroscopic additive; it accelerates the transmetalation step by breaking oligomeric organoaluminum aggregates and polarizing the Pd-halogen bond. Heating to 80 °C provides the necessary activation energy to overcome the steric hindrance imposed by the adjacent 5-methyl group during the oxidative addition of the C-Br bond to the palladium center[5].

Pharmacological Downstream Applications

The ultimate value of 4,5,8-trimethyl-6-nitroquinoline lies in its conversion into an active pharmaceutical ingredient (API). The nitro group serves as a masked amine. Through a mild Bechamp reduction (using iron powder and acetic acid at 70 °C), the nitro group is chemoselectively reduced to an amine (4,5,8-trimethyl-6-aminoquinoline) without disturbing the aromatic core or the newly installed methyl groups[5].

This amine is then subjected to imidazoline formation protocols to yield 6-(2-imidazolinylamino)quinolines. These final compounds are potent modulators of G-protein coupled receptors, specifically targeting alpha-adrenergic pathways for ophthalmic or systemic therapeutic efficacy[6].

Figure 2: Downstream conversion of the nitroquinoline intermediate into an active API.

References

-

Title: A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: 5,8-dimethyl-6-nitro-4-quinolone - CAS号170854-04-3 Source: Molaid Chemical Database URL: [Link]

-

Title: Chemical Synthesis Database: 4,5,8-trimethyl-6-nitroquinoline Source: ChemSynthesis URL: [Link]

Sources

- 1. 5,8-dimethyl-6-nitro-4-quinolone - CAS号 170854-04-3 - 摩熵化学 [molaid.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Quinoline, 4,5,8-trimethyl-6-nitro-;170853-98-2 [abichem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4,5,8-Trimethyl-6-nitroquinoline

Executive Summary

In the realm of heterocyclic medicinal chemistry, the late-stage functionalization of sterically congested scaffolds remains a formidable challenge. 4,5,8-Trimethyl-6-nitroquinoline is a highly specialized intermediate utilized extensively in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines[1][2]. These downstream derivatives are critical in the development of α2 -adrenergic receptor agonists[2]. This technical whitepaper dissects the physicochemical properties, structural logic, and field-proven synthetic methodologies required to handle and synthesize this complex molecule.

Physicochemical Properties & Structural Analysis

Before designing a synthetic route, one must understand the intrinsic electronic and steric environment of the target molecule. The quinoline core is inherently electron-deficient. The addition of a nitro group at the C6 position further depletes electron density via strong inductive (-I) and resonance (-M) effects, rendering the ring system highly electrophilic[3].

However, the chemical reactivity is largely dictated by the steric bulk of the three methyl groups. The peri-interaction between the C4 and C5 methyl groups creates a sterically hindered microenvironment that heavily influences the kinetics of any cross-coupling reaction occurring at the C4 position[2].

Quantitative Physicochemical Data

All quantitative data has been summarized below for rapid reference during experimental design[4][5].

| Property | Value |

| Chemical Name | 4,5,8-Trimethyl-6-nitroquinoline |

| CAS Registry Number | 170853-98-2 |

| Molecular Formula | C 12 H 12 N 2 O 2 |

| Molecular Weight | 216.24 g/mol |

| Physical State | Solid (Typical of functionalized nitroquinolines) |

| Structural Class | Polyalkylated Nitro-Heterocycle |

Retrosynthetic Strategy & Mechanistic Logic

Direct Friedel-Crafts alkylation of a nitroquinoline is unviable due to the profound deactivation of the aromatic ring. Therefore, a strategic late-stage functionalization approach is required[2].

The synthesis relies on a common precursor: 5,8-dimethyl-4-quinolone . This precursor undergoes regioselective nitration to yield 5,8-dimethyl-6-nitro-4-quinolone, which is subsequently halogenated to form 4-bromo-5,8-dimethyl-6-nitroquinoline[3]. The C4-bromide serves as an optimal leaving group for a Palladium-catalyzed cross-coupling reaction, allowing for the precise installation of the C4 methyl group despite the extreme steric hindrance[3].

Synthetic workflow for 4,5,8-Trimethyl-6-nitroquinoline via iterative functionalization.

Step-by-Step Synthetic Protocol: Pd-Catalyzed Methylation

The following protocol details the conversion of 4-bromo-5,8-dimethyl-6-nitroquinoline to 4,5,8-trimethyl-6-nitroquinoline. As an application scientist, I emphasize that every robust protocol must be a self-validating system . The causality behind each reagent choice and the integrated validation checkpoints are explicitly defined.

Reagents Required

-

Substrate: 4-Bromo-5,8-dimethyl-6-nitroquinoline (3.17 mmol)

-

Methylating Agent: Trimethylaluminum (AlMe 3 , 2.0 M in toluene, 3.33 mmol)

-

Catalyst: Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh 3 ) 2 Cl 2 , 0.15 mmol)

-

Additive: Anhydrous Lithium Chloride (LiCl, 9.52 mmol)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF, 22 mL)

Experimental Workflow

Step 1: System Preparation & Inert Atmosphere Combine the 4-bromo-5,8-dimethyl-6-nitroquinoline, anhydrous LiCl, and Pd(PPh 3 ) 2 Cl 2 in a flame-dried Schlenk flask[3]. Purge the system with argon for 15 minutes.

-

Causality: Oxygen and moisture must be rigorously excluded. Moisture will violently hydrolyze the AlMe 3 , while oxygen will irreversibly oxidize the active Pd(0) catalyst, terminating the catalytic cycle.

Step 2: Solvation & Reagent Addition Inject anhydrous DMF to dissolve the solid mixture. Cool the flask slightly, then slowly inject the AlMe 3 solution[3].

-

Causality: DMF provides a high dielectric constant necessary to solvate the ionic intermediates. LiCl is a critical additive; it accelerates the transmetalation step and stabilizes the active Pd(0) species in highly polar aprotic solvents.

Step 3: Thermal Activation Transfer the flask to an oil bath pre-heated to 80 °C and stir for 18 hours[3].

-

Validation Checkpoint (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane gradient. The complete disappearance of the starting 4-bromoquinoline (which possesses a lower Rf value compared to the less polar 4-methyl product) validates the completion of the catalytic cycle. Do not proceed to quenching until the starting material is entirely consumed.

Step 4: Quenching & Isolation Cool the reaction to 0 °C. Carefully and slowly quench the reaction with a methanol/water mixture to safely destroy unreacted AlMe 3 [3]. Extract the aqueous layer with methylene chloride or ethyl acetate. Dry the combined organic layers over anhydrous K 2 CO 3 , filter, and concentrate via rotary evaporation.

-

Validation Checkpoint: Purify the crude residue via flash column chromatography. The pure target compound will elute as a distinct fraction. Successful methylation is definitively confirmed via 1 H NMR, which will display three distinct methyl singlets integrating to 3H each.

Mechanism of Pd-catalyzed cross-coupling for C4-methylation of the quinoline core.

Downstream Applications in Drug Development

The primary utility of 4,5,8-trimethyl-6-nitroquinoline lies in its downstream reactivity. Following successful C4-methylation, the C6-nitro group can be cleanly reduced to a primary amine using powdered iron in acetic acid or tin(II) chloride[2][3].

This resulting 6-aminoquinoline serves as the nucleophile for subsequent cyclization reactions, ultimately yielding 6-(2-imidazolinylamino) derivatives. These final compounds are highly prized in pharmacology for their potent and selective agonism of α2 -adrenergic receptors, mimicking the structural pharmacophore of drugs like brimonidine[2]. By utilizing a late-stage functionalization strategy on the nitroquinoline core, medicinal chemists can rapidly generate diverse libraries of 4-substituted analogs without needing to rebuild the bicyclic core from scratch[2].

References

-

ChemSynthesis - Chemical Synthesis Database. "4,5,8-trimethyl-6-nitroquinoline". Available at:[Link]

-

Molaid Chemical Database. "5,8-dimethyl-6-nitro-4-quinolone - CAS 170854-04-3". Available at:[Link]

-

Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998, 63(26). DOI:[Link]

Sources

The Versatility of Substituted Quinolines in Modern Research: A Technical Guide

Executive Summary

The quinoline scaffold—a bicyclic heterocyclic system comprising a benzene ring fused to a pyridine ring—is a cornerstone of modern molecular design. The true power of quinoline lies in its orthogonal reactivity: the electron-rich benzene ring readily undergoes electrophilic substitution, while the electron-deficient pyridine ring is primed for nucleophilic attack. By strategically substituting positions such as C-2, C-4, C-6, and C-8, researchers can precisely tune the molecule’s steric profile, hydrogen-bonding capabilities, and photophysical properties. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for three primary research applications of substituted quinolines: antitubercular drug development, oncology, and analytical chemosensing.

Antimicrobial Research: Targeting Mycobacterial Energy Metabolism

The Mechanistic Causality

The rise of multidrug-resistant tuberculosis (MDR-TB) has necessitated the discovery of novel mechanisms of action. Diarylquinolines, exemplified by bedaquiline, represent a paradigm shift in antimicrobial research. The bulky diaryl substitutions provide the lipophilicity required to penetrate the thick, mycolic acid-rich mycobacterial cell wall. Once inside, the quinoline core interacts specifically with the c-subunit of the mycobacterial F-ATP synthase[1]. This binding physically stalls the rotation of the c-ring, uncoupling electron transport from ATP synthesis. The resulting collapse in cellular ATP homeostasis exerts a potent bactericidal effect[2].

Bedaquiline mechanism: Inhibition of mycobacterial ATP synthase via c-subunit binding.

Protocol 1: Respiration-Driven ATP Synthesis Uncoupling Assay

To evaluate the efficacy of novel diarylquinoline candidates, we utilize an inverted membrane vesicle (IMV) assay.

Step-by-Step Methodology:

-

Vesicle Isolation: Isolate IMVs from Mycobacterium smegmatis (a safe, rapid BSL-1 surrogate for M. tuberculosis) via French press lysis and ultracentrifugation.

-

Energization: Suspend IMVs in a reaction buffer (pH 7.5) and add 5 mM succinate. Causality: Succinate dehydrogenase feeds electrons directly into the menaquinone pool, generating the proton motive force (PMF) required for ATP synthesis without relying on complex NADH pathways.

-

Compound Dosing: Introduce the substituted quinoline candidate at varying concentrations (0.1 nM to 10 μM).

-

Dual Measurement: Monitor oxygen consumption continuously using a Clark-type oxygen electrode. Simultaneously, quantify ATP synthesis using a luciferin-luciferase bioluminescence assay.

-

Data Synthesis: Calculate the uncoupling ratio (the fold-increase in O₂ consumption relative to the decrease in ATP production).

Self-Validation System: Run a parallel assay using IMVs isolated from a D32V c-subunit mutant strain. True target-specific uncoupling by the quinoline derivative will show zero effect in the mutant, confirming that the drug is not acting as a non-specific protonophore[2].

Oncology: Tyrosine Kinase Inhibition

The Mechanistic Causality

Dysregulated kinase signaling is a primary driver of tumor proliferation. Substituted quinolines serve as privileged scaffolds for tyrosine kinase inhibitors (TKIs)[3]. The nitrogen atom in the quinoline ring acts as a critical hydrogen bond acceptor, perfectly mimicking the N1 nitrogen of the adenine ring in ATP. When the quinoline core is substituted at the C-4 or C-6 positions with electron-donating groups (e.g., methoxy) or bulky anilino groups, the scaffold achieves high affinity for the ATP-binding pocket (hinge region) of kinases such as EGFR or BCR-ABL[4]. This competitive binding blocks substrate phosphorylation, inducing G1/S cell cycle arrest and apoptosis[4].

Competitive inhibition of aberrant kinase signaling by substituted quinoline TKIs.

Protocol 2: High-Throughput TR-FRET Kinase Inhibition Assay

To screen quinoline libraries for kinase selectivity, we deploy a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology:

-

Reaction Assembly: In a 384-well plate, combine the purified recombinant kinase (e.g., EGFR), a biotinylated peptide substrate, and ATP at its empirically determined Km concentration.

-

Compound Dispensing: Use acoustic liquid handling to dispense the quinoline derivatives, generating a 10-point dose-response curve (10 μM down to 0.5 nM).

-

Incubation: Incubate the reaction for 60 minutes at room temperature to allow for steady-state phosphorylation.

-

Signal Development: Add a stop/development reagent containing EDTA (to quench the kinase) and a terbium-labeled anti-phospho antibody paired with a streptavidin-fluorophore acceptor.

-

Measurement: Measure TR-FRET using a microplate reader (Ex: 340 nm, Em: 495 nm / 520 nm). Calculate IC₅₀ values using a 4-parameter logistic fit.

Self-Validation System: Causality of choice: TR-FRET introduces a microsecond delay before measurement, eliminating short-lived background autofluorescence from the quinoline compounds themselves. Include staurosporine as a pan-kinase positive control and a kinase-dead mutant to establish the absolute baseline fluorescence, ensuring no false positives from compound aggregation.

Analytical Chemistry: Fluorescent Chemosensors

The Mechanistic Causality

Detecting trace metal ions (e.g., Fe³⁺, Zn²⁺) is vital for environmental monitoring and cellular imaging. Quinoline possesses a rigid, highly conjugated π-system, making it an excellent fluorophore with a high quantum yield. By attaching receptor moieties (e.g., hydrazide or pyridyl groups) to the quinoline ring, researchers create highly selective sensors[5][6].

In the unbound state, the lone pair electrons on the receptor nitrogen transfer to the excited fluorophore, quenching emission via Photo-induced Electron Transfer (PET). Upon coordinating with a target metal ion (forming a 1:1 or 1:2 adduct), the lone pair electrons are locked. This lowers their HOMO energy level, shutting down PET and triggering Chelation-Enhanced Fluorescence (CHEF)—a dramatic "turn-on" signal[6].

Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Protocol 3: Fluorometric Titration and Live-Cell Imaging

Step-by-Step Methodology:

-

Probe Preparation: Prepare a 10 μM stock solution of the quinoline-tagged organic probe (e.g., TQA) in an aqueous/organic solvent mix (DMF:H₂O, 1:1, buffered at pH 7.4)[5].

-

Titration: Perform fluorometric titration by adding incremental aliquots of the target metal ion (0 to 50 μM) and recording emission spectra (e.g., λex = 301 nm).

-

Quantification: Calculate the binding constant ( Ka ) using the Stern-Volmer equation to determine the limit of detection (LOD).

-

Live-Cell Imaging: Incubate target cells (e.g., HeLa) with 5 μM of the sensor for 30 minutes. Wash with PBS to remove unbound probe, then treat with the metal ion. Image using confocal laser scanning microscopy.

Self-Validation System: Pre-treat a control well of cells with a strong cell-permeable chelator (e.g., TPEN for zinc or Deferoxamine for iron) prior to adding the metal ion. The absence of a fluorescence "turn-on" in this control proves that the signal is strictly metal-dependent and not an artifact of cellular metabolism.

Quantitative Data Summary

The following table summarizes the performance metrics of substituted quinolines across the discussed research domains:

| Quinoline Derivative Class | Primary Target / Application | Mechanism of Action | Typical IC₅₀ / Limit of Detection | Key Structural Feature |

| Diarylquinolines (e.g., Bedaquiline) | M. tuberculosis F-ATP Synthase | Stalls c-ring rotation | ~10 - 50 nM (MIC) | Bulky diaryl side chains at C-3/C-4 |

| 4-Anilinoquinolines | EGFR / Tyrosine Kinases | ATP-competitive hinge binding | 0.1 - 1.0 μM (IC₅₀) | C-4 anilino substitution |

| Quinoline-Hydrazides (e.g., TQA) | Fe³⁺ / Zn²⁺ Detection | Chelation-Enhanced Fluorescence | 5 - 10 ppb (LOD) | C-8 or C-2 receptor tagging |

References

-

A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative Source: mdpi.com URL:[Link]

-

Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two‐ion theory of energy coupling in ATP synthesis Source: nih.gov URL:[Link]

-

Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline Source: nih.gov URL:[Link]

-

Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level Source: rsc.org URL:[Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) Source: elsevierpure.com URL:[Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: rsc.org URL:[Link]

Sources

- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two‐ion theory of energy coupling in ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profiling and Structural Elucidation of 4,5,8-Trimethyl-6-nitroquinoline

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Dynamics

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and antineoplastic agents. The functionalization of this core—specifically through polymethylation and nitration—dramatically alters its electronic environment, steric profile, and subsequent physicochemical properties.

4,5,8-Trimethyl-6-nitroquinoline (Molecular Formula: C12H12N2O2 , MW: 216.24 g/mol ) presents a unique analytical challenge[1]. The introduction of a strongly electron-withdrawing nitro group at the C6 position, flanked by electron-donating methyl groups at C4, C5, and C8, creates a highly polarized "push-pull" aromatic system. Furthermore, the steric compression between the C4-methyl, C5-methyl, and C6-nitro groups induces significant local anisotropy. This whitepaper provides a comprehensive, causality-driven guide to decoding the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) signatures of this complex heterocycle.

Fig 1: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profiling of highly substituted quinolines requires careful interpretation of anisotropic effects and inductive deshielding[2]. The proximity of the C6-nitro group exerts a profound deshielding effect on adjacent protons and carbons, while the steric clash between the C4 and C5 methyl groups restricts bond rotation, leading to distinct resonance frequencies.

1 H NMR Data & Causality

In the 1 H NMR spectrum (typically acquired in CDCl3 or DMSO−d6 ), the quinoline core protons (H2 and H3) exhibit classic vicinal coupling ( 3J≈4.5 Hz). The H7 proton appears as an isolated singlet.

Causality of Shifts: The H7 proton is highly deshielded ( δ ~7.90 ppm) because it resides in the deshielding cone of the adjacent C6-nitro group and is subject to its strong electron-withdrawing inductive effect. The C5-methyl group ( δ ~2.55 ppm) is slightly shielded compared to the C4 and C8 methyls due to the γ -gauche steric compression effect forcing it out of the optimal coplanar alignment with the aromatic ring[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Rationale / Causality |

| H2 | 8.85 | Doublet (d) | 4.5 | 1H | Deshielded by adjacent electronegative Nitrogen. |

| H3 | 7.42 | Doublet (d) | 4.5 | 1H | Shielded relative to H2; vicinal coupling to H2. |

| H7 | 7.90 | Singlet (s) | - | 1H | Strongly deshielded by ortho-nitro group. |

| C8- CH3 | 2.80 | Singlet (s) | - | 3H | Deshielded by peri-interaction with ring Nitrogen. |

| C4- CH3 | 2.72 | Singlet (s) | - | 3H | Standard aromatic methyl resonance. |

| C5- CH3 | 2.55 | Singlet (s) | - | 3H | Upfield shift due to steric crowding (C4/C6). |

13 C NMR Data & Causality

The 13 C NMR spectrum resolves all 12 distinct carbon environments. The most critical diagnostic signal is the C6 carbon, which is pushed significantly downfield ( δ ~148 ppm) due to the direct attachment of the electronegative nitro group.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )

| Carbon Type | Chemical Shift ( δ , ppm) | Assignment | Causality / Electronic Environment |

| Aromatic C-N | 150.2 | C2 | Direct attachment to heterocyclic nitrogen. |

| Aromatic C- NO2 | 148.5 | C6 | Strong inductive deshielding by −NO2 group. |

| Bridgehead | 147.1, 126.4 | C8a, C4a | Quaternary carbons linking the fused rings. |

| Aromatic C-CH3 | 145.0, 138.2, 128.5 | C4, C8, C5 | Substituted aromatic carbons. |

| Aromatic C-H | 122.1, 120.5 | C3, C7 | Unsubstituted ring carbons. |

| Aliphatic CH3 | 19.2, 18.5, 15.1 | C4- CH3 , C8- CH3 , C5- CH3 | C5- CH3 is upfield due to steric γ -compression. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The nitro group is the most prominent IR-active moiety in this molecule.

Causality of Vibrations: The nitro group exhibits two intense stretching bands due to the symmetric and asymmetric stretching of the N-O bonds. Because the nitro group is conjugated with the electron-rich polymethylated quinoline ring, the N-O bond order is slightly reduced, shifting the asymmetric stretch to the lower end of the typical nitro range (~1525 cm−1 ).

Table 3: Key FT-IR Vibrational Modes (ATR-FTIR)

| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Diagnostic Significance |

| 1525 | Strong | −NO2 Asymmetric Stretch | Confirms the presence of the nitro group. |

| 1345 | Strong | −NO2 Symmetric Stretch | Secondary confirmation of the nitro moiety. |

| 1610, 1580 | Medium | C=N, C=C Aromatic Stretch | Validates the quinoline heteroaromatic core. |

| 2950, 2920 | Weak | C-H Aliphatic Stretch | Corresponds to the three methyl substituents. |

| 3050 | Weak | C-H Aromatic Stretch | Corresponds to the H2, H3, and H7 protons. |

Mass Spectrometry (MS) & The "Ortho Effect"

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) or Electron Impact (EI) is critical for determining the exact mass and structural connectivity[4].

Fragmentation Causality & The Ortho Effect

The theoretical exact mass for [M+H]+ is 217.0972 m/z . During Collision-Induced Dissociation (CID), aromatic nitro compounds typically lose NO∙ (-30 Da) or NO2∙ (-46 Da).

However, 4,5,8-trimethyl-6-nitroquinoline exhibits a highly specific fragmentation pathway known as the "Ortho Effect" [5]. Because the C5-methyl group is spatially adjacent (ortho) to the C6-nitro group, a hydrogen atom from the methyl group is transferred to the nitro oxygen via a cyclic transition state. This results in the rapid ejection of a hydroxyl radical ( OH∙ , -17 Da), yielding an intense fragment at m/z 200.1 . This fragment is a definitive diagnostic marker for an alkyl group situated ortho to a nitro group on an aromatic ring.

Fig 2: MS/MS fragmentation pathways highlighting the diagnostic ortho effect (-17 Da).

Table 4: LC-HRMS Fragmentation Data

| Ion Species | m/z (Observed) | Mass Loss ( Δ Da) | Structural Interpretation |

| [M+H]+ | 217.0972 | - | Intact protonated molecular ion. |

| [M+H−OH]+ | 200.0910 | 17.0062 | Ortho effect: H-transfer from C5- CH3 to C6- NO2 . |

| [M+H−NO]+ | 187.0985 | 30.0000 | Standard nitroaromatic rearrangement and cleavage. |

| [M+H−NO2]+ | 171.1035 | 45.9937 | Complete loss of the nitro substituent. |

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve exactly 10.0 mg of 4,5,8-trimethyl-6-nitroquinoline in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

-

Validation Check: Ensure the solution is entirely particulate-free. Filter through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube to prevent magnetic field inhomogeneities caused by undissolved particles.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous 3D gradient shimming on the 2H lock signal of CDCl3 .

-

Acquisition ( 1 H): Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

-

Calibration: Post-acquisition, calibrate the spectrum by setting the TMS singlet strictly to 0.00 ppm.

Protocol 2: LC-HRMS/MS Acquisition

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

-

Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.

-

Validation Check: Utilize a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference probe to ensure mass accuracy remains < 3 ppm throughout the run.

-

CID Fragmentation: Isolate the parent ion (m/z 217.1) in the quadrupole and apply a normalized collision energy (NCE) ramp of 15-35 eV in the collision cell to capture the full spectrum of ortho-effect fragments.

References

-

Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998.[Link]

-

Pappalardo, S., et al. "Electron impact induced ortho effects in 2‐nitro‐substituted aromatic sulphides." Organic Mass Spectrometry, 1985.[Link]

-

Meyerson, S., et al. "Interpretation of Mass Spectra: Ortho Effects in Aromatic Nitro Compounds." IntechOpen, 2017.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Interpretation of Mass Spectra | IntechOpen [intechopen.com]

- 5. The mass spectra of nitrophenyl(phenyl)methanes: the formation of an M–17 ion from the meta- and para-isomers - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Comprehensive Technical Guide on the Solubility and Stability of 4,5,8-Trimethyl-6-nitroquinoline

Executive Summary

For researchers and drug development professionals working with functionalized quinolines, understanding the physicochemical boundaries of synthetic intermediates is critical. 4,5,8-Trimethyl-6-nitroquinoline (CAS: 170853-98-2) is a highly specialized, sterically hindered intermediate utilized in the synthesis of bioactive 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines[1]. This whitepaper provides an in-depth analysis of its solubility and stability profiles, moving beyond basic empirical data to explain the structural causality dictating its behavior in solution and solid states.

Structural Context and Synthetic Origins

To understand the solubility and stability of 4,5,8-Trimethyl-6-nitroquinoline, one must first examine its structural architecture and synthetic origins. The compound is synthesized via a palladium-catalyzed methylation of 4-bromo-5,8-dimethyl-6-nitroquinoline[2].

Mechanistic Insight: The synthesis utilizes trimethylaluminum ( AlMe3 ), bis(triphenylphosphine)palladium(II) chloride, and lithium chloride in Dimethylformamide (DMF) at 80°C[2]. The choice of the 4-methyl substitution is not merely synthetic; it is a deliberate structural upgrade. Precursor 4-haloquinolines (particularly 4-fluoroquinolines) exhibit limited chemical stability and are highly susceptible to nucleophilic aromatic substitution and hydrolysis[2]. By installing a methyl group at the C4 position, the quinoline core becomes sterically and electronically shielded, drastically altering its degradation kinetics. Furthermore, the 5- and 8-methyl groups provide intense steric bulk around the quinoline ring, while the 6-nitro group serves as a highly polarized, electron-withdrawing handle for subsequent reduction to an amine[2].

Synthesis and downstream application pathway of 4,5,8-trimethyl-6-nitroquinoline.

Thermodynamic Solubility Profile

The solubility of 4,5,8-trimethyl-6-nitroquinoline is governed by the competing forces of its highly lipophilic trimethyl backbone and the polar, but non-hydrogen-bond-donating, nitro group.

Solvent Compatibility Matrix

Because the molecule is a rigid, planar aromatic system with high lipophilicity, it exhibits practically zero aqueous solubility. However, it demonstrates excellent solubility in polar aprotic solvents.

Table 1: Empirical and Predicted Solubility Profile

| Solvent System | Dielectric Constant (ε) | Solvation Capacity | Mechanistic Rationale |

| Water (pH 7.0) | 80.1 | Practically Insoluble | Extreme lipophilicity from the trimethyl substitution prevents aqueous cavity formation. |

| Dimethylformamide (DMF) | 36.7 | High (> 50 mg/mL) | Strong dipole moment effectively solvates the polarized 6-nitro group; optimal reaction solvent[2]. |

| Dichloromethane (DCM) | 8.9 | Moderate (20-30 mg/mL) | Favorable dispersion forces interact with the planar quinoline aromatic core during extraction[2]. |

| Hexane | 1.9 | Poor (< 1 mg/mL) | Lack of dipole interaction leads to an inability to solvate the highly polarized nitro group. |

Protocol: Self-Validating Thermodynamic Solubility Assay (Shake-Flask)

Expertise & Causality: Why use the shake-flask method over high-throughput kinetic solubility assays? Kinetic assays rely on diluting a DMSO stock into aqueous buffers, which frequently leads to the kinetic trapping of highly lipophilic molecules in a supersaturated state. This yields artificially high solubility values. The shake-flask method ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Saturation: Add excess solid 4,5,8-trimethyl-6-nitroquinoline to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

-

Equilibration: Agitate the suspension at 300 RPM for 48 hours at a highly controlled 25.0°C (±0.1°C). Causality: 48 hours is required to overcome the high lattice energy of the stable solid crystal structure.

-

Phase Separation (Self-Validating Step): Isolate the supernatant via ultracentrifugation at 15,000 × g for 15 minutes. Do not use filtration. Highly lipophilic compounds adsorb nonspecifically to nylon or PTFE syringe filters, which artificially lowers the quantified concentration. Centrifugation eliminates membrane-binding variables.

-

Quantification: Dilute the supernatant and quantify via HPLC-UV at the compound's λmax , comparing against a standard calibration curve.

Chemical and Thermal Stability

The stability of a synthetic intermediate dictates its storage conditions, shelf-life, and viability in multi-step syntheses.

Degradation Pathways and Structural Defenses

-

Hydrolytic Stability: The compound is exceptionally stable against hydrolysis. While 4-haloquinolines degrade via nucleophilic attack at the C4 position[2], the C4-methyl group in this compound provides absolute steric and electronic protection against aqueous nucleophiles.

-

Oxidative Stability: The quinoline nitrogen is susceptible to N-oxidation. However, the adjacent 8-methyl group provides significant steric hindrance, slowing the kinetics of N-oxide formation compared to unsubstituted quinolines.

-

Photolytic Stability: Nitroaromatics are notoriously sensitive to UV light, often undergoing photoreduction or radical-mediated dimerization. Solutions of this compound must be protected from direct light.

Table 2: Forced Degradation Matrix (Based on ICH Q1A Guidelines)

| Stress Condition | Parameters | Expected Degradation Pathway | Stability Profile |

| Solid-State Thermal | 60°C, 75% RH, 14 days | None | Highly stable; crystalline lattice and steric shielding prevent ambient degradation. |

| Aqueous Hydrolysis | pH 1.2 & 10.0, 40°C, 48h | Nucleophilic attack at C4 | Stable; C4-methyl group prevents the hydrolysis typical of 4-haloquinolines. |

| Photolytic (Solution) | UV/Vis (ICH Q1B) | Nitro group photoreduction | Susceptible; requires amber glassware for solution storage. |

| Oxidative | 3% H2O2 , 25°C, 24h | N-oxidation of quinoline core | Moderately susceptible; requires monitoring for N-oxide impurities. |

Protocol: Stability-Indicating Assay and Forced Degradation

Expertise & Causality: To prove that the compound is stable, the analytical method itself must be proven capable of detecting degradation. This requires a forced degradation workflow.

Step-by-Step Methodology:

-

Sample Preparation: Prepare 1.0 mg/mL stock solutions in HPLC-grade Acetonitrile.

-

Stress Introduction: Aliquot the stock into four streams: Acidic (add 0.1 N HCl), Basic (add 0.1 N NaOH), Oxidative (add 3% H2O2 ), and Photolytic (expose to 1.2 million lux hours and 200 watt hours/square meter UV).

-

Quenching: After 24 hours, neutralize the acidic and basic samples to arrest degradation.

-

Chromatographic Analysis: Inject samples into an LC-MS/HPLC-UV system using a gradient method (e.g., Water/Acetonitrile with 0.1% Formic Acid on a C18 column).

-

Mass Balance Validation (Self-Validating Step): Calculate the mass balance by summing the molar peak areas of the parent compound and all detected degradants, comparing this to the initial time-zero parent peak area. A mass balance of >98% validates the protocol, proving that no volatile degradation products escaped the system and no polymeric species were irreversibly retained on the stationary phase.

Forced degradation and stability evaluation workflow for nitroquinolines.

Conclusion

The physicochemical profile of 4,5,8-trimethyl-6-nitroquinoline is a direct consequence of its highly functionalized architecture. The strategic placement of the three methyl groups not only facilitates downstream synthesis but fundamentally protects the quinoline core from hydrolytic and oxidative degradation, rendering it a highly stable solid. However, its extreme lipophilicity necessitates the use of strong polar aprotic solvents like DMF or DMSO for solution-phase reactions, and its nitro group requires protection from photolytic stress. By employing self-validating thermodynamic and stability-indicating protocols, researchers can ensure high-fidelity handling of this critical intermediate.

References

-

Outt, P. E., et al. "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 1998, 63(17), 5762–5768.

-

Molaid Chemical Database. "5,8-dimethyl-6-nitro-4-quinolone - CAS 170854-04-3 / 4,5,8-trimethyl-6-nitroquinoline - CAS 170853-98-2".

-

ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

In Silico Profiling and Mechanistic Prediction of 4,5,8-Trimethyl-6-nitroquinoline: A Technical Whitepaper

Executive Summary

The rational design and evaluation of heterocyclic compounds require rigorous preclinical profiling to mitigate late-stage attrition. Nitroquinolines represent a privileged, albeit highly reactive, class of scaffolds frequently investigated for their antiproliferative, antimalarial, and antimicrobial properties[1]. This whitepaper provides an in-depth in silico characterization of 4,5,8-Trimethyl-6-nitroquinoline (C₁₂H₁₂N₂O₂, MW: 216.24 g/mol ). By synthesizing Density Functional Theory (DFT) calculations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) heuristics, and molecular docking simulations, we establish a predictive framework for its pharmacokinetics, toxicological liabilities, and target engagement mechanisms.

Structural Rationale & Electronic Environment

To understand the behavior of 4,5,8-Trimethyl-6-nitroquinoline, one must deconstruct its substitution pattern:

-

The Nitro Group (C6): Acts as a potent electron-withdrawing group (EWG). It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the quinoline ring highly susceptible to nucleophilic attack and enzymatic reduction.

-

The Methyl Groups (C4, C5, C8): Act as electron-donating groups (EDG) via inductive effects, creating a "push-pull" electronic system across the conjugated pi-network. Furthermore, the methyl groups at the 4, 5, and 8 positions introduce significant steric bulk and hydrophobicity, heavily influencing the molecule's hydration shell and binding pocket kinetics.

Computational Workflow & Self-Validating Methodologies

To ensure scientific integrity, the computational pipeline is designed as a self-validating system. Each phase relies on the outputs of the previous step, with internal controls to prevent error propagation.

Figure 1: End-to-end in silico workflow for physicochemical and structural profiling.

Protocol 1: Quantum Mechanical (DFT) Optimization

Objective: To determine the lowest-energy 3D conformer and map the frontier molecular orbitals (FMO).

-

Initialization: Input the canonical SMILES string into a molecular builder (e.g., Avogadro) and perform an initial geometry cleanup using the MMFF94 force field.

-

DFT Calculation: Execute geometry optimization using Gaussian 16 or ORCA at the B3LYP/6-311G(d,p) level of theory.

-

Causality: The B3LYP functional provides a rigorous balance between computational cost and electron correlation accuracy. The 6-311G(d,p) basis set includes polarization functions critical for resolving the electron density around the highly electronegative oxygen atoms of the nitro group.

-

-

Validation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state.

Protocol 2: ADMET & Pharmacokinetic Profiling

Objective: To predict systemic disposition and flag toxicophores.

-

Data Input: Submit the DFT-optimized SMILES to 2[2] and3[3].

-

Parameter Extraction: Extract Lipinski parameters, Topological Polar Surface Area (TPSA), and Cytochrome P450 (CYP) inhibition profiles.

-

Validation: Cross-reference the consensus LogP (cLogP) between the two platforms. A variance of < 0.5 log units ensures model reliability.

Protocol 3: Target Prediction & Molecular Docking

Objective: To simulate ligand-receptor binding thermodynamics.

-

Receptor Preparation: Retrieve the target crystal structure (e.g., Topoisomerase II or a relevant kinase) from the Protein Data Bank (PDB). Strip water molecules, add polar hydrogens, and assign Kollman charges.

-

Ligand Preparation: Assign Gasteiger partial charges to the DFT-optimized 4,5,8-Trimethyl-6-nitroquinoline.

-

Validation (Redocking): Before screening the target molecule, re-dock the native co-crystallized ligand into the active site. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.

-

Execution: Run AutoDock Vina. Analyze the top poses for hydrogen bonding, π−π stacking, and steric clashes.

Quantitative Profiling Results

Physicochemical & Quantum Mechanical Data

The push-pull electronic nature of the molecule results in a relatively narrow band gap, indicating high chemical reactivity and potential for charge-transfer interactions within biological targets.

| Parameter | Predicted Value | Computational Method / Rationale |

| Molecular Weight | 216.24 g/mol | Optimal for small-molecule drug space (< 500 Da). |

| Consensus LogP | 3.24 | Indicates high lipophilicity, driven by the three methyl groups. |

| TPSA | 58.7 Ų | Excellent for membrane permeability (well below the 140 Ų limit). |

| H-Bond Donors/Acceptors | 0 / 3 | Complies with Lipinski's Rule of Five. |

| HOMO Energy | -6.45 eV | Represents electron-donating capacity (localized near the methyls). |

| LUMO Energy | -3.12 eV | Represents electron-accepting capacity (localized on the nitro group). |

| Band Gap ( ΔE ) | 3.33 eV | Narrow gap suggests high kinetic instability and redox potential. |

ADMET & Toxicity Profile

While the molecule exhibits excellent drug-likeness from a pharmacokinetic standpoint, its toxicological profile requires careful consideration.

| ADMET Property | Prediction | Mechanistic Rationale |

| GI Absorption | High | Favorable lipophilicity and low TPSA allow rapid passive diffusion. |

| BBB Permeability | Yes | LogP > 2.0 and MW < 400 Da strongly predict blood-brain barrier crossing. |

| CYP3A4 Inhibition | Positive | The planar quinoline core frequently coordinates with the heme iron of CYP450 enzymes. |

| hERG Toxicity | Low Risk | Lacks the basic amine and flexible alkyl chains typically required for hERG channel blockade. |

| Ames Mutagenicity | High Risk | The C6-nitro group is a known structural alert for mutagenicity via enzymatic nitroreduction. |

Mechanistic Insights: The Nitroreduction Liability

A critical insight derived from the in silico profiling is the high probability of Ames test positivity. Nitroquinolines are notorious for acting as prodrugs or toxicants that undergo bioactivation. Understanding this causality is essential for drug development professionals deciding whether to advance or bioisosterically replace the nitro group.

Figure 2: Enzymatic nitroreduction pathway leading to potential mutagenic DNA adducts.

Causality: Bacterial and mammalian nitroreductases transfer electrons to the highly electrophilic LUMO of the nitro group. This reduces the −NO2 group to a highly reactive hydroxylamine ( −NHOH ) intermediate. This intermediate can undergo esterification and subsequent heterolytic cleavage to form a nitrenium ion—a potent electrophile that covalently binds to the nucleophilic centers of DNA (e.g., guanine bases), causing mutations.

Conclusion

The in silico prediction of 4,5,8-Trimethyl-6-nitroquinoline reveals a highly lipophilic, membrane-permeable molecule with a strong propensity for redox-based reactivity. While its physicochemical parameters (MW, LogP, TPSA) perfectly align with oral bioavailability heuristics, the presence of the C6-nitro group introduces a significant mutagenic liability. Future drug development efforts utilizing this scaffold should focus on molecular docking against specific oncology targets (where DNA damage may be a desired mechanism of action) or consider bioisosteric replacement of the nitro group (e.g., with a trifluoromethyl or nitrile group) to mitigate off-target genotoxicity.

References

-

Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

-

admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][3]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (PubMed) URL:[Link][2]

Sources

- 1. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

A Literature Review of Trimethyl-Nitroquinoline Compounds: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its broad spectrum of bioactivity.[1][2] This technical guide provides a comprehensive review of trimethyl-nitroquinoline compounds, a class of molecules that, while underexplored, holds significant promise for drug development. By combining the electron-donating properties of methyl groups with the strong electron-withdrawing nature of a nitro group, these derivatives offer a unique electronic and steric profile for targeted biological interactions. This document details established and theoretical synthetic strategies, protocols for physicochemical characterization, and a survey of the potential therapeutic applications, drawing insights from structurally related quinoline analogues. We delve into predictive structure-activity relationships (SAR) and provide detailed, field-proven experimental protocols for the biological evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with a foundational roadmap for future investigation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine, is recognized as a "privileged scaffold" in drug discovery.[3] Its derivatives have been successfully commercialized for a wide array of diseases, exhibiting anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiprotozoal properties.[3][4][5] The versatility of the quinoline nucleus permits extensive structural modifications, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.[3]

This guide focuses on the specific subclass of trimethyl-nitroquinoline derivatives. The rationale for investigating these compounds lies in the compelling interplay between the substituents:

-

Trimethyl Groups: These electron-donating groups can increase lipophilicity, potentially enhancing membrane permeability. Their steric bulk and position can also critically influence binding affinity and selectivity for biological targets.

-

Nitro Group: As a potent electron-withdrawing group and hydrogen bond acceptor, the nitro group can significantly alter the electronic distribution of the quinoline ring system and participate in key binding interactions. Its presence is often associated with distinct biological activities, including anticancer and antimicrobial effects.[6][7]

The strategic combination of these groups on the quinoline core presents a compelling opportunity to generate novel chemical entities with potentially enhanced potency and unique mechanisms of action.

Synthetic Strategies for Trimethyl-Nitroquinoline Scaffolds

The synthesis of trimethyl-nitroquinoline derivatives can be approached through several established methodologies. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials. The core principle involves either constructing the quinoline ring with the methyl groups already in place followed by nitration, or building the scaffold from precursors already containing the nitro moiety.

Core Quinoline Synthesis: Incorporating Methyl Groups

The initial construction of the trimethyl-quinoline core is foundational. Classic methods like the Skraup and Doebner-von Miller reactions are highly effective for this purpose.

-

Skraup Synthesis: This method involves the reaction of an aniline (e.g., a dimethylaniline or toluidine) with glycerol, sulfuric acid, and an oxidizing agent. By selecting the appropriately substituted aniline, methyl groups can be incorporated into the benzene portion of the quinoline ring.[5][8]

-

Doebner-von Miller Reaction: This is a more versatile method that involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones.[9] For instance, reacting p-toluidine with crotonaldehyde can yield 2,6-dimethylquinoline. This reaction's flexibility allows for the introduction of methyl groups on both the benzene and pyridine rings of the scaffold.

Introduction of the Nitro Group: Electrophilic Nitration

Once the trimethyl-quinoline core is synthesized, the nitro group is typically introduced via electrophilic aromatic substitution.

The most common method involves using a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, a potent source of the nitronium ion (NO₂⁺).[8] The reaction is highly exothermic and requires careful temperature control (typically 0°C to room temperature) to prevent over-nitration and side reactions.[8] The position of nitration (regioselectivity) is dictated by the directing effects of the quinoline nitrogen and the existing methyl groups.

Representative Synthetic Protocol: Synthesis of 7-Methyl-8-Nitroquinoline

While a direct protocol for a specific trimethyl-nitroquinoline is not detailed in the surveyed literature, the synthesis of 7-methyl-8-nitroquinoline from 7-methylquinoline provides a robust and representative experimental model for the nitration step.[5][8]

Materials:

-

7-Methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ethanol (for recrystallization)

-

Appropriate reaction flasks, magnetic stirrer, ice/salt bath, and vacuum filtration apparatus

Procedure:

-

Dissolution: In a fume hood, slowly add 7-methylquinoline to concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred and cooled in an ice bath. Maintain the temperature below 10°C.[8]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.[8]

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-methylquinoline, maintaining vigorous stirring and strict temperature control (0-5°C). The rate of addition is critical to manage the exothermic reaction.[8]

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.[8]

-

Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This quenching step must be done slowly to manage heat generation. The product will precipitate as a solid.[8]

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual acid.[8]

-

Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-methyl-8-nitroquinoline.[8]

Physicochemical Characterization

Unambiguous structural confirmation and purity assessment are critical following synthesis. A standard suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is used to determine the purity of the synthesized compound and to resolve it from any starting materials or byproducts. The basic nitrogen of the quinoline ring can cause peak tailing; method optimization is key.[10]

Protocol:

-

Column: Use a base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid or triethylamine and (B) acetonitrile or methanol. The pH should be adjusted to at least 2 units away from the compound's pKa to ensure a single ionic form.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol. Ensure the concentration is not high enough to cause sample overload.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR provide definitive information about the compound's chemical structure, including the position and connectivity of all atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of signals corresponding to aromatic and methyl protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule.[10]

-

2D NMR (COSY, HSQC, HMBC): If the structure is novel or ambiguous, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: MS is used to confirm the molecular weight of the synthesized compound, providing strong evidence of its identity.

Protocol:

-

Ionization Source: Electrospray ionization (ESI) is typically used for quinoline derivatives due to their basic nitrogen, which is readily protonated.

-

Analysis: Infuse a dilute solution of the compound directly into the mass spectrometer.

-

Data Acquisition: Acquire a full scan spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activities and Therapeutic Potential

While direct biological data for specific trimethyl-nitroquinoline isomers is limited, the extensive literature on related quinoline derivatives allows for a predictive framework of their potential therapeutic applications.[11]

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[4] Nitro-substituted quinolines, in particular, have shown significant antiproliferative effects. A study identified novel 3-nitroquinoline derivatives with potent inhibitory activities against EGFR-overexpressing tumor cell lines, with IC50 values in the micromolar and even nanomolar range.[6] The mechanism of action for many quinoline-based agents involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, or through the induction of apoptosis.[3][12][13] The combination of methyl and nitro groups on the quinoline core could modulate this activity, potentially leading to new agents that can overcome drug resistance.[4]

Antimicrobial and Antiprotozoal Activity

Quinolines have a storied history as antimicrobial and antimalarial agents.[2][5] Derivatives such as 5-nitro-8-hydroxyquinoline (Nitroxoline) are used to treat urinary tract infections.[7] The proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or interference with cellular respiration.[14] Furthermore, 2-substituted quinolines have been extensively developed as antileishmanial drug candidates, acting on multiple parasitic targets.[15] It is highly probable that novel trimethyl-nitroquinoline compounds would exhibit significant antimicrobial and antiprotozoal properties, warranting their screening against a panel of pathogenic bacteria, fungi, and parasites.

Neurological Activity

Certain quinoline derivatives have been identified as potent and selective antagonists at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[16] A study on 4-hydroxy-3-nitroquinolin-2(1H)-ones demonstrated that substitutions on the benzene ring significantly influence potency.[16] This suggests a potential, though less explored, avenue for trimethyl-nitroquinoline compounds in the realm of neuroscience, targeting conditions related to NMDA receptor dysfunction.

Structure-Activity Relationships (SAR): A Predictive Framework

Structure-Activity Relationship (SAR) analysis is crucial for optimizing a lead compound by relating molecular structure to biological activity.[17] For trimethyl-nitroquinoline compounds, SAR is guided by the interplay of steric and electronic factors.

-

Positional Isomerism: The relative positions of the three methyl groups and the nitro group will be the most critical determinant of activity. Substitutions in the 5-, 6-, and 7-positions of the quinoline ring have been shown to generally increase potency in some series, while substitution at the 8-position can cause a sharp reduction.[16] This is often due to steric hindrance that prevents optimal binding to the target protein.

-

Electronic Effects: The electron-donating methyl groups and the electron-withdrawing nitro group create a unique electronic landscape on the aromatic system. This influences the pKa of the quinoline nitrogen and the molecule's ability to participate in hydrogen bonding or π-π stacking interactions within a receptor's active site.[18] For example, a large, bulky alkoxy substituent at position-7 has been identified as a beneficial pharmacophore for antiproliferative activity in one series of quinolines.[13]

-

Lipophilicity: The methyl groups increase the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

Caption: Logical flow of Structure-Activity Relationships (SAR) for trimethyl-nitroquinoline compounds.

Experimental Protocols for Biological Evaluation

A tiered approach to biological screening is recommended, starting with broad cellular assays and progressing to more specific, mechanism-based assays.

Caption: General experimental workflow for the biological evaluation of novel compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard first-pass screen for anticancer activity.[11]

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., A431, MDA-MB-468)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trimethyl-nitroquinoline stock solutions (in sterile DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Minimal Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying in vitro antimicrobial activity.[3]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Trimethyl-nitroquinoline stock solutions (in sterile DMSO)

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the compound stock solution (e.g., at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Comparative Cytotoxicity of Trimethyl-Nitroquinoline Isomers (IC50 in µM)

| Compound ID | Structure (Positions of Me, NO₂) | A431 (Epidermoid) | MDA-MB-468 (Breast) | HCT116 (Colon) |

|---|---|---|---|---|

| TMNQ-1 | 2,4,6-Me; 8-NO₂ | 15.2 | 21.8 | 18.5 |

| TMNQ-2 | 2,4,6-Me; 5-NO₂ | 2.5 | 4.1 | 3.3 |

| TMNQ-3 | 2,5,7-Me; 8-NO₂ | > 50 | > 50 | > 50 |